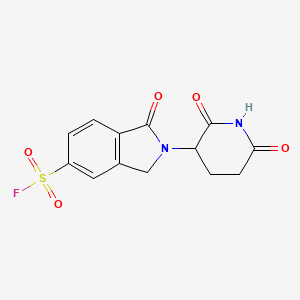
2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-sulfonyl fluoride is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-sulfonyl fluoride typically involves multi-step organic reactions. One common method starts with the protection of the amino group of a glutamine derivative, followed by cyclization and sulfonylation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors. The process must adhere to stringent quality control measures to ensure consistency and safety. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Common in the synthesis of derivatives, substitution reactions involve replacing one functional group with another
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar aprotic solvents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a modulator of specific proteins, influencing cellular pathways.
Medicine: Investigated for its potential in targeted protein degradation, which is crucial for developing new therapeutic agents.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as cereblon protein. This binding can modulate the activity of the target protein, leading to downstream effects on cellular pathways. For example, it can promote the degradation of certain proteins, thereby influencing cellular processes like proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Another compound used in targeted protein degradation.
Substituted N-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)arylsulfonamide: Known for its role as a modulator of cereblon protein
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-sulfonyl fluoride is unique due to its specific sulfonyl fluoride group, which enhances its reactivity and binding affinity to target proteins. This makes it particularly effective in applications requiring precise modulation of protein activity .
Properties
Molecular Formula |
C13H11FN2O5S |
|---|---|
Molecular Weight |
326.30 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindole-5-sulfonyl fluoride |
InChI |
InChI=1S/C13H11FN2O5S/c14-22(20,21)8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18) |
InChI Key |
MRWRJDXGBYZHEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylicacid](/img/structure/B13596064.png)


![{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride](/img/structure/B13596071.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B13596088.png)





